molecular formula C17H12ClFN2O2 B2874430 N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-4-fluorobenzamide CAS No. 946344-74-7

N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-4-fluorobenzamide

Cat. No.: B2874430
CAS No.: 946344-74-7
M. Wt: 330.74
InChI Key: LOLBICVDZSEBPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-4-fluorobenzamide is a compound that features a unique combination of a 4-chlorophenyl group, an isoxazole ring, and a 4-fluorobenzamide moiety Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing isoxazoles is the 1,3-dipolar cycloaddition of nitrile oxides to alkenes . This reaction can be catalyzed by metals such as Cu(I) or Ru(II), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cycloaddition step and efficient purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-4-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The isoxazole ring can be oxidized to form isoxazoline derivatives.

    Reduction: Reduction of the isoxazole ring can yield isoxazolidine derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the isoxazole ring can yield isoxazoline derivatives, while reduction can produce isoxazolidine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-4-fluorobenzamide involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes or receptors, modulating their activity. The 4-chlorophenyl and 4-fluorobenzamide groups can enhance the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Biological Activity

N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-4-fluorobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, supported by data tables and case studies.

1. Chemical Structure and Synthesis

The compound features a unique structure characterized by the isoxazole ring and a fluorobenzamide moiety. The synthesis typically involves the reaction of 4-chlorobenzaldehyde with isoxazole derivatives, followed by amide formation with 4-fluorobenzoic acid. The synthetic pathway can be summarized as follows:

  • Formation of Isoxazole : The synthesis begins with the condensation of 4-chlorobenzaldehyde and hydroxylamine to form the isoxazole.
  • Amidation : The resulting isoxazole is then reacted with 4-fluorobenzoic acid to yield this compound.

2.1 Anticancer Properties

Recent studies have highlighted the anticancer potential of benzamide derivatives, including those with similar structures to this compound. For instance, compounds with halogen substitutions at the aromatic rings have shown significant inhibitory effects on cancer cell lines, particularly against non-small cell lung cancer (A549) cells.

CompoundIC50 (µM)Mechanism of Action
This compoundTBDApoptosis induction via mitochondrial pathways
5-Fluorouracil (control)4.98 ± 0.41Chemotherapeutic agent

2.2 Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory activities, particularly against acetylcholinesterase (AChE) and urease enzymes. Inhibition of these enzymes is crucial for therapeutic applications in neurodegenerative diseases and bacterial infections.

EnzymeInhibition (%)Reference
AcetylcholinesteraseModerate to high
UreaseStrong

3.1 Case Study: RET Kinase Inhibition

A series of benzamide derivatives, including those structurally similar to our compound, were tested for their ability to inhibit RET kinase activity, which is implicated in various cancers. One notable derivative exhibited potent inhibition at both molecular and cellular levels.

3.2 Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies indicate that compounds with similar structures demonstrate favorable absorption and distribution profiles, while toxicity assessments suggest a moderate safety margin in vitro.

4.

This compound presents promising biological activities, particularly in anticancer and enzyme inhibition contexts. Further investigations are warranted to elucidate its mechanisms of action fully and evaluate its therapeutic potential in clinical settings.

Properties

IUPAC Name

N-[[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClFN2O2/c18-13-5-1-11(2-6-13)16-9-15(21-23-16)10-20-17(22)12-3-7-14(19)8-4-12/h1-9H,10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOLBICVDZSEBPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NO2)CNC(=O)C3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.